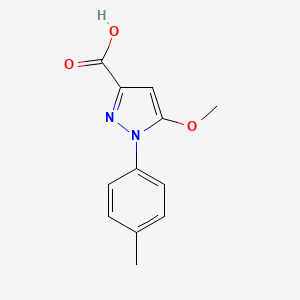![molecular formula C9H13BN2O3 B2941206 {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid CAS No. 2246616-92-0](/img/structure/B2941206.png)
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic acids often involves hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane . This method is rapid and allows for the large-scale production of boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronate ester or boronic anhydride.
Reduction: The boronic acid can be reduced to form the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronate esters, while reduction yields boranes.
Scientific Research Applications
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols. This property allows it to interact with various biological molecules, such as enzymes, and inhibit their activity. The molecular targets and pathways involved include serine proteases and kinase enzymes, which are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid is unique due to its specific functional groups, which provide distinct reactivity and binding properties compared to other boronic acids. For example, the presence of the methylcarbamoyl group enhances its ability to inhibit certain enzymes, making it more effective in biological applications .
Properties
IUPAC Name |
[3-methyl-4-(methylcarbamoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c1-6-5-7(10(14)15)3-4-8(6)12-9(13)11-2/h3-5,14-15H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZOIHCUKYNYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)NC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2941125.png)
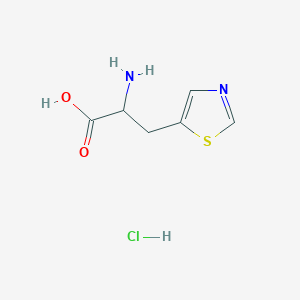
![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2941131.png)
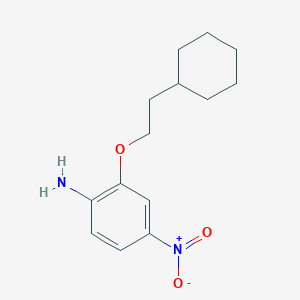
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)
![3-(pyridin-3-yloxy)-N-[(thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)
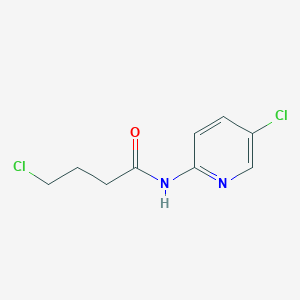
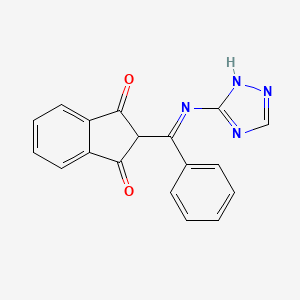
![N-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2941144.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2941145.png)
